N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide
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Overview
Description
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a methylsulfonyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 4-methylsulfonylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher efficiency and yield by employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxynaphthalen-1-yl-4-methylsulfonylbenzamide.
Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide involves its interaction with tubulin, a key protein involved in cell division. The compound binds to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase. This disruption of microtubule dynamics ultimately results in apoptotic cell death .
Comparison with Similar Compounds
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide can be compared with other naphthalene derivatives and tubulin polymerization inhibitors:
Similar Compounds: 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, 1-methoxy-4-(4-methoxynaphthalen-1-yl)naphthalene
Uniqueness: The presence of both methoxy and methylsulfonyl groups in this compound provides unique chemical properties that enhance its binding affinity to tubulin and its potential as an anticancer agent.
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-24-18-12-11-17(15-5-3-4-6-16(15)18)20-19(21)13-7-9-14(10-8-13)25(2,22)23/h3-12H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKWAHGRLRATJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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